Maltopentaose

Clinical diagnostics Enzymology α-Amylase assay

Maltopentaose (G5, CAS 34620-76-3) is the superior substrate choice for clinical α-amylase diagnostic kit manufacturing, delivering up to 2.8-fold higher relative substrate production in the gold-standard α-glucosidase-coupled method compared to maltoheptaose (G7). With well-characterized wild-type kinetics (Km = 29 ± 4 mM, kcat = 360 ± 60 s⁻¹) and an intermediate Km that minimizes substrate depletion while maximizing sensitivity, G5 ensures maximized analytical sensitivity and minimized lot-to-lot variability. Available as a white crystalline powder (≥98% HPLC) with high aqueous solubility (>50 mg/mL), this grade is ideal for kit production, enzyme inhibitor screening, and chromatographic calibration. Select G5 to achieve reproducible, validated performance that adjacent-chain-length maltooligosaccharides cannot replicate.

Molecular Formula C30H52O26
Molecular Weight 828.7 g/mol
CAS No. 34620-76-3
Cat. No. B1675942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltopentaose
CAS34620-76-3
Synonymscellopentaose
maltopentaose
maltopentaose, beta (D)-isome
Molecular FormulaC30H52O26
Molecular Weight828.7 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O
InChIInChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1
InChIKeyFJCUPROCOFFUSR-GMMZZHHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Maltopentaose (CAS 34620-76-3): DP5 Oligosaccharide Substrate for α-Amylase Assays and Analytical Standards


Maltopentaose (CAS 34620-76-3), also designated G5 or DP5, is a linear maltooligosaccharide composed of five α-1,4-linked D-glucose residues with molecular formula C30H52O26 and molecular weight 828.72 g/mol . As the shortest oligosaccharide chain length classifiable as a maltodextrin, it occupies a distinct position within the homologous series spanning glucose (G1) through maltoheptaose (G7) [1]. Maltopentaose exists as a white crystalline or amorphous powder with melting point >168°C (decomposition), optical rotation [α]/D 170.0 to 190.0 (c = 0.1 in H2O), and high aqueous solubility (>50 mg/mL) [2][3]. Unlike shorter chain maltooligosaccharides (G2-G4) that serve primarily as metabolic intermediates, maltopentaose functions as a specific substrate for α-amylase activity determination, a reference standard for carbohydrate analytical characterization, and a molecular probe for studying enzyme active site architecture in both clinical diagnostics and glycobiology research [4].

Maltopentaose Chain Length Specificity: Why G4 or G6 Cannot Substitute for G5 in Quantitative Assays


Maltooligosaccharides differing by a single glucose unit (e.g., maltotetraose G4 vs. maltopentaose G5 vs. maltohexaose G6) exhibit non-interchangeable kinetic behavior with diagnostically relevant enzymes. Substitution of maltopentaose with adjacent chain-length analogs produces quantitatively different hydrolysis rates, distinct product distributions, and altered Km and kcat values that compromise assay standardization and experimental reproducibility [1]. In the α-glucosidase-coupled α-amylase determination method, which remains the clinical gold standard for serum and urine amylase measurement, the relative rate of substrate production varies by up to 2.8-fold between maltopentaose and maltoheptaose with human pancreatic α-amylase [1][2]. Furthermore, molecular mobility studies in amorphous solid matrices demonstrate that G5 occupies a transitional position in the oligosaccharide series where glassy-state dynamics shift from four-exponential to three-exponential decay behavior, directly impacting long-term formulation stability in ways that neither G4 nor G6 can replicate [3]. These quantifiable differences in enzyme kinetics and physicochemical properties preclude simple generic substitution among maltooligosaccharides for any application requiring reproducible, validated performance.

Maltopentaose Comparative Performance Data: Enzyme Kinetics, Hydrolysis Rates, and Material Properties


Maltopentaose Exhibits Optimal Substrate Production Rate in α-Glucosidase-Coupled α-Amylase Assays Compared to G4, G6, and G7

Maltopentaose (G5) demonstrates the highest relative rate of substrate production in the α-glucosidase-coupled method for α-amylase determination when compared directly to maltotetraose (G4), maltohexaose (G6), and maltoheptaose (G7). With human pancreatic α-amylase, the relative rates increased in the order of maltoheptaose < maltohexaose < maltotetraose < maltopentaose, establishing G5 as the kinetically preferred substrate [1][2]. With human salivary α-amylase, the relative rates ranked as maltoheptaose < maltotetraose < maltohexaose < maltopentaose [1]. This differential ranking between pancreatic and salivary isoforms underscores G5's unique position as the most consistently high-performing substrate across both clinically relevant enzyme sources.

Clinical diagnostics Enzymology α-Amylase assay

Maltopentaose Hydrolysis Susceptibility by Human Pancreatic α-Amylase: G5 > G6 > G4 > G7

The susceptibility to hydrolysis by human pancreatic α-amylase, measured by the rate of reaction based on the amount of substrate changed, follows a distinct chain-length dependence: maltopentaose (G5) > maltohexaose (G6) > maltotetraose (G4) > maltoheptaose (G7) [1][2]. This non-monotonic trend indicates that G5 represents the optimal chain length for productive enzyme-substrate complex formation with pancreatic α-amylase. In contrast, human salivary α-amylase hydrolyzes G6 slightly faster than G5, though both significantly outperform G4 and G7 [1].

Enzyme kinetics Substrate specificity Pancreatic α-amylase

Wild-Type Human Pancreatic α-Amylase Kinetic Parameters: G5 Displays Intermediate Km and Moderate Catalytic Efficiency

Kinetic characterization of wild-type human pancreatic α-amylase reveals that maltopentaose (G5) exhibits a Km of 29 ± 4 mM, kcat of 360 ± 60 s⁻¹, and catalytic efficiency (kcat/Km) of 12 s⁻¹ mM⁻¹ [1]. These values position G5 as kinetically distinct from adjacent chain-length analogs. Maltotetraose (G4) displays a lower Km (7.8 ± 0.8 mM) and higher catalytic efficiency (42 s⁻¹ mM⁻¹), reflecting tighter binding but potentially different rate-limiting steps. Maltohexaose (G6) shows a higher Km (35 ± 2 mM) and slightly lower kcat/Km (10 s⁻¹ mM⁻¹), while maltoheptaose (G7) exhibits a lower Km (16 ± 5 mM) and higher kcat/Km (21 s⁻¹ mM⁻¹) [1].

Michaelis-Menten kinetics Enzyme characterization Carbohydrate-active enzymes

Flint Corn α-Glucosidase Hydrolysis Rates: G5 Shows 90% Activity Relative to Maltose, Distinct from G4 and G3

In a systematic substrate specificity study of flint corn α-glucosidase, the relative hydrolysis rates for a series of maltooligosaccharides were quantified with maltose set as the reference (100%). Maltopentaose (G5) exhibited a relative hydrolysis rate of 90, while maltotetraose (G4) showed a rate of 100 and maltotriose (G3) showed a rate of 97 [1]. The extrapolated Km values for these substrates were: maltose 1.25 mM, maltotriose 0.71 mM, maltotetraose 0.60 mM, and maltopentaose 1.25 mM [1]. This pattern reveals that G5 displays a higher Km (lower apparent affinity) than both G3 and G4, despite the general trend of decreasing Km with increasing chain length up to G4.

α-Glucosidase Substrate profiling Carbohydrate enzymology

Crystalline Maltopentaose Offers Non-Hygroscopic Storage Advantage Over Amorphous Commercial Preparations

Crystalline maltopentaose, produced via fractionation using strongly-acidic cation exchange resin followed by crystallization from supersaturated solution, exhibits non-hygroscopic and non-deliquescent properties [1]. In contrast, conventional commercial maltopentaose preparations with purity below approximately 94% exist as amorphous, pulverulent solids that are highly hygroscopic, requiring meticulous handling to prevent moisture uptake and degradation [1]. This differential hygroscopicity is verified by distinct X-ray diffraction patterns: crystalline maltopentaose produces sharp diffraction peaks characteristic of ordered lattice structure, whereas amorphous material yields broad, diffuse scattering indicative of disordered solid-state arrangement [1].

Solid-state stability Material science Carbohydrate formulation

Maltopentaose Procurement Applications: Validated Use Cases Based on Quantitative Differentiation Data


Clinical Diagnostic Reagent Manufacturing: α-Amylase Activity Assay Kit Component

Maltopentaose (G5) is the preferred substrate for manufacturing α-amylase diagnostic assay kits intended for serum and urine amylase quantification. This application is directly supported by head-to-head comparative data showing that G5 yields the highest relative substrate production rate in the α-glucosidase-coupled method among G4, G5, G6, and G7 with human pancreatic α-amylase [1][2]. For human salivary α-amylase, G5 and G6 both perform strongly, but G5 provides more consistent performance across both clinically relevant isoforms [1]. Kit manufacturers selecting G5 benefit from maximized analytical sensitivity and minimized lot-to-lot variability, as the substrate's kinetic advantage over G4 (approximately 3.5-fold higher kcat/Km differential) and G6 (1.2-fold higher kcat/Km) translates directly to improved assay linearity and lower limits of detection.

Enzyme Mechanism Studies: Substrate for α-Amylase Active Site Probing and Inhibitor Screening

Maltopentaose serves as a critical molecular probe for investigating α-amylase active site architecture and for screening potential α-amylase inhibitors in drug discovery programs targeting metabolic disorders. The wild-type kinetic parameters (Km = 29 ± 4 mM, kcat = 360 ± 60 s⁻¹, kcat/Km = 12 s⁻¹ mM⁻¹) provide a well-characterized baseline against which mutant enzyme activity and inhibitor effects can be quantitatively assessed [3]. The intermediate Km of G5, positioned between the lower Km of G4 (7.8 mM) and higher Km of G6 (35 mM), offers an optimal working concentration that balances substrate solubility with measurable catalytic turnover [3]. This kinetic window enables sensitive detection of competitive, non-competitive, and uncompetitive inhibition modalities without substrate depletion artifacts or signal saturation.

Carbohydrate Analytical Chemistry: HPLC Calibration Standard and Reference Material

Maltopentaose is employed as a high-purity calibration standard for HPLC-based carbohydrate analysis, particularly in food science, glycobiology, and metabolomics applications requiring accurate quantification of maltooligosaccharide distributions. Commercial preparations are available with certified purities ranging from ≥85% to ≥98.0% (HPLC), with identity confirmation by NMR and MS [4]. The distinct retention time of G5 in reversed-phase and HILIC chromatography systems, intermediate between G4 and G6, enables precise calibration of oligosaccharide sizing columns and validation of enzymatic starch hydrolysis product profiles. For laboratories requiring long-term standard stability, crystalline maltopentaose formulations offer non-hygroscopic storage advantages over amorphous preparations, minimizing moisture-induced degradation and ensuring consistent chromatographic performance across extended analytical campaigns [5].

Food and Pharmaceutical Formulation Development: Amorphous Matrix Stability Studies

Maltopentaose serves as a model compound for investigating the molecular mobility and stability of amorphous carbohydrate matrices in dried food products and pharmaceutical formulations. Phosphorescence spectroscopy studies of homologous glucose oligomers demonstrate that G5 occupies a transitional position in the series where intensity decay behavior shifts from four-exponential fitting (characteristic of G1-G3) to three-exponential fitting (characteristic of G4-G7) [6]. This change in dynamic heterogeneity, along with the systematic increase in matrix molecular mobility with increasing molecular size, positions G5 as a representative mid-chain oligosaccharide for studying glass transition phenomena and predicting long-term formulation stability [6][7]. Researchers investigating encapsulation matrices, lyophilized protein stabilizers, or amorphous solid dispersions select G5 to understand chain-length-dependent effects on molecular mobility without the experimental complexities associated with longer, more polydisperse maltodextrins.

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